(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride
CAS No.: 69320-90-7
Cat. No.: VC21537444
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69320-90-7 |
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Molecular Formula | C8H18ClNO3 |
Molecular Weight | 211.68 g/mol |
IUPAC Name | tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride |
Standard InChI | InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H |
Standard InChI Key | OWBFRQWDQDYNNF-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
SMILES | CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
Canonical SMILES | CC(C(C(=O)OC(C)(C)C)N)O.Cl |
Chemical Identity and Nomenclature
Systematic Names and Synonyms
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is known by several alternative names in scientific literature and commercial catalogs. The diversity of nomenclature reflects its widespread use across different scientific disciplines and applications in peptide chemistry.
The compound is commonly identified by the following names:
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(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride (systematic name)
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L-Threonine-tert-butyl ester hydrochloride
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H-Thr-OtBu·HCl
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(2S,3R)-1-tert-butoxy-3-hydroxy-1-oxobutan-2-aminium chloride
These various designations all refer to the same chemical entity, with the systematic name providing the most complete structural information including stereochemistry.
Identification Parameter | Value |
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CAS Registry Number | 69320-90-7 |
MDL Number | MFCD00672361 |
InChI | InChI=1/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m1./s1 |
Molecular Formula | C8H18ClNO3 |
Molecular Weight | 211.69 g/mol |
These identification parameters ensure proper referencing and tracking in chemical databases, scientific literature, and commercial applications .
Physical and Chemical Properties
Structural Characteristics
The molecular structure of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride features several key functional groups arranged in a specific three-dimensional configuration. The compound is derived from L-threonine, with its carboxyl group protected as a tert-butyl ester and the amino group present as a hydrochloride salt.
Key structural elements include:
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A primary amino group (protonated as -NH3+ in the salt form)
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A secondary hydroxyl group at the beta position
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A tert-butyl ester protecting group on the carboxyl function
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Two stereogenic centers with (2S,3R) configuration, corresponding to L-threonine
The stereochemistry is particularly important as it matches the configuration of natural L-threonine, making this compound valuable for peptide synthesis where stereochemical integrity is critical .
Physical Properties
The physical properties of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride significantly influence its handling, storage, and applications in research and industrial settings. These properties have been well-characterized through analytical studies.
Physical Property | Value | Conditions |
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Physical Form | White crystalline solid | Room temperature |
Boiling Point | 272.1°C | at 760 mmHg |
Flash Point | 118.3°C | - |
Vapor Pressure | 0.000807 mmHg | at 25°C |
Specific Rotation [α]20/D | -12° | (C=1, MeOH) |
Recommended Storage | Sealed, dry | Room temperature |
The compound exhibits good stability when properly stored, with low volatility as indicated by its high boiling point and low vapor pressure at room temperature. Its specific optical rotation serves as an important quality control parameter, confirming stereochemical purity .
Synthesis Methods
Traditional Synthesis Approaches
The most common approach to synthesizing (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves the direct esterification of L-threonine with isobutylene in the presence of an acid catalyst. This reaction protects the carboxyl group with a tert-butyl moiety while maintaining the stereochemical integrity of the amino acid.
Traditionally, this synthesis has employed sulfuric acid as the catalyst, but this approach has notable limitations:
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Extended reaction times, often requiring 4-8 days for completion
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Potential side reactions affecting yield and purity
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Challenges in handling concentrated sulfuric acid at scale
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Limited selectivity for carboxyl protection versus hydroxyl etherification
These limitations have prompted the development of improved synthesis methods that address these challenges while maintaining high stereochemical purity of the final product.
Improved Synthetic Methodologies
Recent advances in the synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride have focused on optimizing reaction conditions and exploring alternative catalyst systems to improve efficiency and yield.
Notable improvements include:
Methodology | Catalyst | Reaction Time | Key Advantages |
---|---|---|---|
Traditional | Sulfuric acid | 4-8 days | Well-established, widely documented |
Modified | p-Toluenesulfonic acid (PTSA) | 2-3 days | Shorter reaction time, fewer side products |
Advanced | Silica impregnated with H2SO4 | 4-5 days | Simple work-up, scalable to industrial quantities |
These improved methods offer significant advantages including one-step processing from the starting amino acid (avoiding the need for amino group protection and deprotection), good conversions with simple work-up procedures, and reduced formation of side impurities .
Representative Synthesis Protocol
A representative example of an optimized synthesis protocol for (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride includes the following steps:
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L-Threonine (100g) is combined with dichloromethane (1L) in a suitable reaction vessel
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Two equivalents of silica impregnated with sulfuric acid are added as catalyst
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Isobutylene (300ml) is introduced to the reaction mixture
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The contents are stirred in an autoclave at room temperature for 4-5 days
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After reaction completion, the mixture is washed with 10% bicarbonate solution, water, and brine
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The product is isolated as the hydrochloride salt through appropriate purification techniques
This protocol demonstrates the practical application of improved synthetic methodologies for preparing the target compound with high purity and good yield.
Applications in Peptide Synthesis
Role as a Protected Amino Acid
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride serves as a critical building block in peptide synthesis, where it functions as a protected form of L-threonine. The protection of the carboxyl group as a tert-butyl ester is essential for controlling reactivity during peptide coupling reactions.
Several features make this compound particularly valuable in peptide synthesis:
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The protected carboxyl group prevents unwanted side reactions during peptide bond formation
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The free amino group remains available for coupling with protected carboxyl components
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The tert-butyl group is stable under basic conditions used in many peptide synthesis protocols
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The protecting group can be selectively removed under mild acidic conditions at the end of synthesis
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The stereochemical integrity of the threonine residue is maintained throughout the synthetic process
These properties make (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride an indispensable component in the synthesis of peptides containing threonine residues .
Advantages in Synthetic Peptide Chemistry
The use of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride in peptide synthesis offers several practical advantages over alternative approaches:
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Enhanced solubility in organic solvents commonly used in peptide synthesis
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Compatibility with both solution-phase and solid-phase peptide synthesis methods
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Reduced risk of racemization during coupling reactions
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Selective deprotection without affecting other common protecting groups
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High purity of the final peptide products
These advantages contribute to more efficient and reliable peptide synthesis, particularly for complex peptides containing multiple threonine residues or requiring precise stereochemical control.
Chemical Reactivity
Stability Considerations
For effective use in research and synthesis, the stability of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride under various conditions must be considered:
Condition | Stability | Notes |
---|---|---|
Aqueous Acid | Limited | Tert-butyl ester hydrolyzes under acidic conditions |
Aqueous Base | Good | Stable in mild basic conditions |
Organic Solvents | Excellent | High solubility and stability in most organic solvents |
Storage (Room Temp) | Good | Stable when stored in sealed, dry containers |
Exposure to Air | Moderate | Hygroscopic; may absorb moisture over time |
These stability considerations inform proper handling, storage, and application in synthetic protocols to maintain the integrity of the compound .
Analytical Characterization
Spectroscopic Properties
Analytical characterization of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride typically employs various spectroscopic techniques to confirm identity, purity, and structural features.
Key spectroscopic characteristics include:
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NMR Spectroscopy: The 1H NMR spectrum shows characteristic signals for the tert-butyl group (typically a singlet at approximately 1.4-1.5 ppm), the methyl group at the beta position, and the alpha and beta protons. The 13C NMR spectrum displays signals for the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the stereogenic carbons.
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Infrared Spectroscopy: IR analysis reveals characteristic absorption bands for the ester carbonyl (typically around 1730-1750 cm-1), N-H stretching of the ammonium group, and O-H stretching of the hydroxyl function.
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Mass Spectrometry: Mass spectral analysis typically shows a molecular ion peak corresponding to the free base (M-HCl) and fragmentation patterns consistent with loss of the tert-butyl group and other structural features.
Chromatographic Analysis
Chromatographic techniques are commonly employed for purity assessment and quality control of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride:
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High-Performance Liquid Chromatography (HPLC): HPLC analysis with appropriate columns and detection methods provides purity profiles and can detect the presence of stereoisomers or synthetic impurities.
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Thin-Layer Chromatography (TLC): TLC serves as a rapid screening method for monitoring reactions and assessing purity, typically using ninhydrin or other amino-group-specific visualization reagents.
These analytical methods collectively ensure the identity, purity, and structural integrity of the compound for research and synthetic applications.
Biological Significance
Relationship to L-Threonine
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is derived from L-threonine, an essential amino acid with significant biological importance. The biological significance of threonine provides context for understanding the applications of its protected derivatives:
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L-Threonine is one of the essential amino acids that cannot be synthesized by humans and must be obtained through diet
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It plays crucial roles in protein structure and function, particularly in binding sites and active centers
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The hydroxyl side chain of threonine can undergo post-translational modifications in proteins, including phosphorylation and glycosylation
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Threonine residues often participate in hydrogen bonding networks that stabilize protein secondary structures
The protected form maintains the stereochemical configuration that is critical for these biological functions, making it valuable for the synthesis of biologically active peptides and proteins.
Applications in Biochemical Research
The utility of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride extends beyond synthetic organic chemistry into biochemical and pharmaceutical research:
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Peptide-Based Drug Development: Used in the synthesis of threonine-containing peptide therapeutics and peptidomimetics
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Structure-Activity Relationship Studies: Enables the incorporation of threonine into peptide analogs for studying structure-function relationships
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Protein Engineering: Facilitates the creation of modified proteins containing site-specific threonine residues
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Enzyme Inhibitor Design: Serves as a building block for creating enzyme inhibitors targeting threonine-dependent enzymes
These applications highlight the compound's role at the interface of chemistry and biology, contributing to advances in understanding and modulating biological systems.
Parameter | Recommendation |
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Container | Sealed, airtight container |
Temperature | Room temperature (20-25°C) |
Atmosphere | Dry environment |
Light Exposure | Protected from strong light |
Humidity | Low humidity conditions |
Following these storage recommendations helps prevent degradation, hydrolysis of the ester group, or other unwanted reactions that could compromise the compound's purity and usefulness .
Stability and Shelf Life
When properly stored, (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride demonstrates good stability with a reasonable shelf life:
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The compound is generally stable for extended periods (1-2 years) when stored correctly
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Periodic quality checks are recommended for samples stored for prolonged periods
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Signs of degradation may include discoloration, difficulty in dissolution, or changes in melting behavior
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Once opened, containers should be tightly resealed and preferably stored under an inert atmosphere
These stability considerations ensure reliable performance in synthetic applications and research protocols.
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